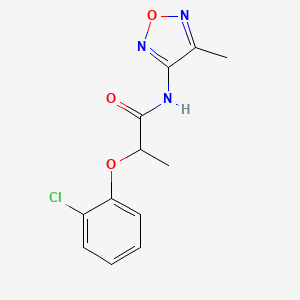![molecular formula C19H26N2O3 B11386774 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B11386774.png)
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2,3-dimethylphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2,3-dimethylphenoxy)propanamide is a complex organic compound with a unique structure. Let’s break it down:
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]: This part contains a furan ring and a dimethylamino group attached to an ethyl chain.
2-(2,3-dimethylphenoxy)propanamide: Here, we have a propanamide group linked to a 2,3-dimethylphenoxy moiety.
Preparation Methods
Synthetic Routes::
Dimethylaminoethoxy Ethanol (CAS 1704-62-7):
Ethyl 3-(furan-2-yl)propionate (CAS 10031-90-0):
Industrial Production:: The industrial-scale synthesis of our target compound involves combining the two precursors mentioned above. The specific conditions and catalysts used may vary depending on the manufacturer.
Chemical Reactions Analysis
Oxidation: The furan ring can undergo oxidation reactions, potentially leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction of the amide group could yield the corresponding amine.
Substitution: The dimethylamino group may participate in nucleophilic substitution reactions.
Common Reagents: Reagents like , , and are commonly employed.
Major Products: These reactions can yield various derivatives, including amides, amines, and esters.
Scientific Research Applications
Chemistry: Investigating the reactivity of the furan ring and its derivatives.
Biology: Studying the compound’s interactions with biological molecules.
Medicine: Exploring potential pharmaceutical applications.
Industry: Developing new materials or catalysts.
Mechanism of Action
The exact mechanism remains an active area of research. the compound likely interacts with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Shares the furan ring but lacks the amide functionality .
2-(Dimethylamino)ethyl methacrylate: Contains a similar dimethylamino group but with a different backbone .
Properties
Molecular Formula |
C19H26N2O3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2,3-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C19H26N2O3/c1-13-8-6-9-17(14(13)2)24-15(3)19(22)20-12-16(21(4)5)18-10-7-11-23-18/h6-11,15-16H,12H2,1-5H3,(H,20,22) |
InChI Key |
YPDXPOBFBINYLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NCC(C2=CC=CO2)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11386693.png)

![3-ethyl-N-(2-fluorophenyl)-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11386703.png)
![3-[(4-chlorophenoxy)methyl]-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11386713.png)
![2-(4-bromo-3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11386720.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(pentafluorophenoxy)acetamide](/img/structure/B11386726.png)

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11386741.png)

![6-chloro-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11386747.png)
![1-(4-chlorophenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11386749.png)

![2-(4-Chloro-3-methylphenoxy)-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B11386760.png)
![5-bromo-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11386765.png)
